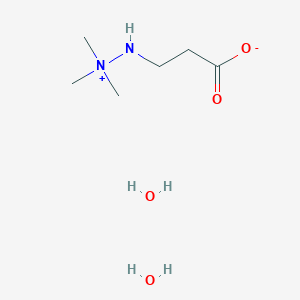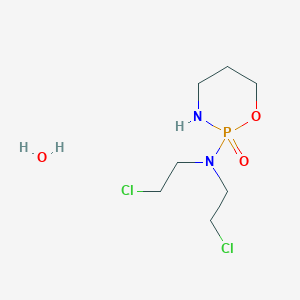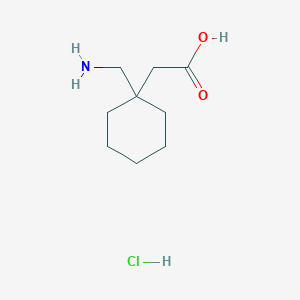
ブクリジン塩酸塩
概要
科学的研究の応用
Buclizine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying antihistamine and anticholinergic properties.
Biology: Investigated for its effects on histamine and cholinergic receptors.
Medicine: Utilized in the treatment of motion sickness, vertigo, and nausea.
Industry: Employed in the formulation of antiemetic medications
作用機序
ブクリジン塩酸塩は、中枢神経系のヒスタミン H1 受容体とムスカリン受容体に結合して阻害することで効果を発揮します。 この作用は、ヒスタミン活性によって引き起こされる症状を防ぎ、延髄の化学受容体トリガーゾーン (CTZ) を阻害することで吐き気や嘔吐を軽減します .
類似の化合物との比較
ブクリジン塩酸塩は、抗ヒスタミン作用と抗コリン作用の両方の性質を持つため、類似の化合物の中でユニークです。 類似の化合物には次のものがあります。
メクリジン: 制吐作用が同様の別のピペラジン誘導体。
シクリジン: 乗り物酔いに使用される、これもピペラジン誘導体。
ヒドロキシジン: 鎮静作用のある抗ヒスタミン薬.
生化学分析
Biochemical Properties
Buclizine dihydrochloride interacts with several enzymes and proteins. It acts as a Histamine H1 receptor antagonist and a Muscarinic acetylcholine receptor M1 antagonist . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
Buclizine dihydrochloride has been shown to decrease the expression of translationally controlled tumor protein (TCTP) and cell cycle regulatory proteins in MCF-7 cells, a type of breast cancer cell . It also increases the expression of pro-apoptotic MCL-1S .
Molecular Mechanism
It is known that its central anticholinergic properties are partially responsible for its effects . It depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone .
Temporal Effects in Laboratory Settings
The effects of Buclizine dihydrochloride over time in laboratory settings have been studied. A UV spectrophotometric method has been developed and validated for the quantification of Buclizine dihydrochloride in bulk drug and dosage formulations . This method is potentially useful for routine laboratory analysis because of its simplicity, rapidity, sensitivity, precision, and accuracy .
Metabolic Pathways
As a Histamine H1 receptor antagonist and a Muscarinic acetylcholine receptor M1 antagonist, it is likely to be involved in the metabolic pathways related to these receptors .
準備方法
合成経路と反応条件
ブクリジン塩酸塩は、1-(p-tert-ブチルベンジル)-ピペラジンと塩酸を反応させることで合成できます。 反応は、1-(p-tert-ブチルベンジル)-ピペラジン 0.5 mol と塩酸 0.5 mol を混合することによって行われます .
工業生産方法
工業的な環境では、ブクリジン塩酸塩の製造は、同じ基本的な合成経路に基づいていますが、より大規模に行われます。 反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます。 次に、化合物を精製して結晶化し、塩酸塩の形にします .
化学反応の分析
反応の種類
ブクリジン塩酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: ブクリジンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は、対応するアミン誘導体に還元することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、還元はアミン誘導体を生成します .
科学研究における用途
ブクリジン塩酸塩は、次のような幅広い科学研究用途があります。
化学: 抗ヒスタミンおよび抗コリン作用の研究におけるモデル化合物として使用されます。
生物学: ヒスタミンおよびコリン作動性受容体に対するその効果について調査されています。
医学: 乗り物酔い、めまい、吐き気の治療に使用されます。
産業: 制吐薬の製剤に使用されています
類似化合物との比較
Buclizine hydrochloride is unique among similar compounds due to its dual antihistamine and anticholinergic properties. Similar compounds include:
Meclizine: Another piperazine derivative with similar antiemetic properties.
Cyclizine: Also a piperazine derivative used for motion sickness.
Buclizine hydrochloride stands out due to its moderate sedative action and effectiveness in treating vertigo and motion sickness .
特性
CAS番号 |
129-74-8 |
|---|---|
分子式 |
C28H34Cl2N2 |
分子量 |
469.5 g/mol |
IUPAC名 |
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H |
InChIキー |
BFUBEWDYLSDZEV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Key on ui other cas no. |
163837-35-2 163837-36-3 129-74-8 |
関連するCAS |
82-95-1 (Parent) |
同義語 |
1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine Aphilan Bucladin-S buclizine buclizine dihydrochloride buclizine hydrochloride Softran |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the concentration of Buclizine dihydrochloride in pharmaceutical formulations?
A1: A key analytical method for quantifying Buclizine dihydrochloride, particularly in the presence of its degradation products, is High-Performance Liquid Chromatography (HPLC). [] This method utilizes a C18 column and a mobile phase of acetonitrile-water with triethanolamine, allowing for the separation and detection of the drug at 260 nm. [] UV spectrophotometry is another technique employed for quantitative analysis of Buclizine dihydrochloride in both bulk drug form and dosage formulations. []
Q2: How stable is Buclizine dihydrochloride under acidic conditions, and what is the kinetic order of its degradation?
A2: Research indicates that Buclizine dihydrochloride undergoes degradation in acidic solutions, specifically 0.1 M hydrochloric acid. [] The degradation process follows first-order kinetics. [] By studying the degradation at different temperatures (75-95°C), an Arrhenius plot can be constructed, revealing an activation energy of 41.36 kcal/mol for the degradation reaction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















